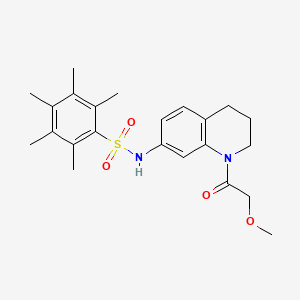

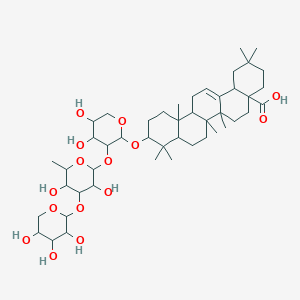

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromen derivatives involves multiple steps, including Friedel-Crafts acylation, cyclization, and functionalization processes. For instance, one method for synthesizing related compounds involves the solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of a Piperidine catalyst, followed by cyclization and substitution reactions to yield novel derivatives (Shah et al., 2016). Another approach employs a domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping sequence to achieve regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives (Bam & Chalifoux, 2018).

Molecular Structure Analysis

The molecular structure of chromen derivatives like "3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate" showcases specific characteristics such as dihedral angles and hydrogen-bonding motifs. A study describes the chromen-2-one ring and the 4-methoxybenzoate side chain being inclined at a significant angle, with the crystal structure featuring hydrogen-bonded motifs and π–π stacking interactions, crucial for understanding the compound's chemical behavior and reactivity (Abou et al., 2012).

Chemical Reactions and Properties

Chromen derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to their reactive sites. For example, reactions of 3-acylchromones with dimethyl 1,3-acetonedicarboxylate can lead to functionalized 2-hydroxybenzophenones and benzo[c]chromenes, showcasing the versatility and reactivity of these compounds towards synthesizing complex molecules (Iaroshenko et al., 2012).

Applications De Recherche Scientifique

Synthesis and Bioactivity

Synthesis of Derivatives : Novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide were synthesized and screened for antimicrobial, antifungal, and antimalarial activities (Shah et al., 2016).

Complexes with Platinum(II) and Palladium(II) : Highly substituted pyrazoles derived from 3-methoxycarbonyl-2-methyl- or 3-dimethoxyphosphoryl-2-methyl-substituted 4-oxo-4H-chromones were used to form complexes with platinum(II) and palladium(II) metal ions (Budzisz et al., 2004).

Antibacterial Applications

- Antibacterial Effects : Synthesized new derivatives of 4-hydroxy-chromen-2-one showed high-level bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Structural and Chemical Analysis

- NMR Characterization : 1H and 13C NMR characterization of 1,3,4‐oxadiazole derivatives was performed, providing insights into the structural and chemical properties of these compounds (Kim et al., 2018).

Antioxidant and Anti-Cancer Properties

Antioxidant Activities : Compounds isolated from Ginkgo biloba, including 3-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl]-4-methoxybenzoic acid, exhibited antioxidant activities (Bedir et al., 2002).

Anti-Proliferative Activity Against Cancer Cells : A family of 3-((4-oxo-4H-chromen-3-yl)methyl)-4H-chromen-4-one derivatives showed micromolar level in vitro anti-proliferative activity against human cancer cell lines (Venkateswararao et al., 2014).

Miscellaneous Applications

- Ionic Liquid-Promoted Synthesis : Novel Chromone-Pyrimidine coupled derivatives were synthesized, exhibiting significant antifungal and antibacterial activity (Tiwari et al., 2018).

- Antineoplastic Activity : Synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives was performed, and these compounds showed antineoplastic activities on human tumor cell lines (Gašparová et al., 2010).

Propriétés

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O7/c1-27-16-5-3-15(4-6-16)24(26)31-19-11-12-20-21(13-19)29-14-22(23(20)25)30-18-9-7-17(28-2)8-10-18/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQLWBPZOVTIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4S)-2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2486932.png)

![2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2486934.png)

![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)

![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)

![2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2486952.png)